molecular formula C18H23N3O3 B2603900 N-CYCLOHEPTYL-3-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]PROPANAMIDE CAS No. 896376-11-7

N-CYCLOHEPTYL-3-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]PROPANAMIDE

Cat. No.: B2603900
CAS No.: 896376-11-7
M. Wt: 329.4
InChI Key: DPPVCBGONFLWMV-UHFFFAOYSA-N
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Description

N-CYCLOHEPTYL-3-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]PROPANAMIDE is a complex organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEPTYL-3-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]PROPANAMIDE typically involves the reaction of a quinazoline derivative with a cycloheptyl amine. The process begins with the preparation of the quinazoline core, which is then reacted with cycloheptyl amine under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEPTYL-3-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various quinazoline derivatives, which can have different biological activities and properties.

Scientific Research Applications

N-CYCLOHEPTYL-3-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]PROPANAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-CYCLOHEPTYL-3-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-CYCLOHEPTYL-3-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]PROPANAMIDE is unique due to its specific quinazoline core structure, which imparts distinct biological activities. Its cycloheptyl group also contributes to its unique chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-cycloheptyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c22-16(19-13-7-3-1-2-4-8-13)11-12-21-17(23)14-9-5-6-10-15(14)20-18(21)24/h5-6,9-10,13H,1-4,7-8,11-12H2,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPVCBGONFLWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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